Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the methyl, oxo, and carboxylate groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aniline derivatives with β-ketoesters under acidic conditions, followed by cyclization and esterification steps. For example, the reaction of 2-methyl-3-oxo-3-(phenylamino)propanoic acid with methanol in the presence of a strong acid catalyst can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Hydroxyquinolines
Substitution: Various substituted quinolines depending on the electrophile used.
Scientific Research Applications
Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 4-hydroxy-2-quinolones
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
Methyl 4-hydroxy-2-methyl-8-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it offers a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-1H-quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-6-10(14)8-4-3-5-9(11(8)13-7)12(15)16-2/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMFOWUJGANSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.